molecular formula C16H24N2O2 B4959708 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine

1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine

Cat. No. B4959708
M. Wt: 276.37 g/mol
InChI Key: SECOWGNYNZTKCM-UHFFFAOYSA-N
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Description

1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine is not fully understood. However, it has been suggested that 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine acts as a modulator of the serotonergic and dopaminergic systems in the brain. 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to have several biochemical and physiological effects. In animal studies, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has also been shown to increase the levels of cAMP, which is involved in various cellular processes such as gene expression and cell signaling.

Advantages and Limitations for Lab Experiments

1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has also been shown to have low toxicity in animal studies. However, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine also has limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine. One direction is to further investigate its mechanism of action and its effects on various neurotransmitter systems in the brain. Another direction is to study its potential therapeutic applications in other fields such as cardiology and gastroenterology. Additionally, the development of new analogs of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine may lead to compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine involves the reaction between 4-ethoxyphenylacetic acid and 1-(4-chloroethyl)-4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine as a white solid with a high yield. The purity of 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine can be enhanced through recrystallization.

Scientific Research Applications

1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to exhibit anti-anxiety and anti-depressant effects in animal models. In neurology, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease. In oncology, 1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine has been shown to have anti-tumor activity in vitro and in vivo.

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-17-9-11-18(12-10-17)16(19)13-14-5-7-15(8-6-14)20-4-2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECOWGNYNZTKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-(4-ethylpiperazin-1-yl)ethanone

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